molecular formula C23H25N3O4S B3313320 N-(4-(2-((4-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide CAS No. 946358-14-1

N-(4-(2-((4-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide

Cat. No. B3313320
CAS RN: 946358-14-1
M. Wt: 439.5 g/mol
InChI Key: AZIVEFPASFKAEX-UHFFFAOYSA-N
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Description

“N-(4-(2-((4-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide” is a compound with the molecular formula C15H18N2OS . Thiazoles, which this compound is a derivative of, are important heterocyclics exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Molecular Structure Analysis

The compound contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms . Substituents at position-2 and -4 may alter the orientation types and shield the nucleophilicity of nitrogen .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 274.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 4 . Its exact mass and monoisotopic mass are 274.11398438 g/mol . The topological polar surface area is 70.2 Ų , and it has a heavy atom count of 19 .

properties

IUPAC Name

3,5-dimethoxy-N-[4-[2-oxo-2-(4-propan-2-ylanilino)ethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4S/c1-14(2)15-5-7-17(8-6-15)24-21(27)11-18-13-31-23(25-18)26-22(28)16-9-19(29-3)12-20(10-16)30-4/h5-10,12-14H,11H2,1-4H3,(H,24,27)(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZIVEFPASFKAEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-((4-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-(2-((4-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide
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N-(4-(2-((4-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide
Reactant of Route 3
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N-(4-(2-((4-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide
Reactant of Route 4
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N-(4-(2-((4-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide
Reactant of Route 5
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N-(4-(2-((4-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide
Reactant of Route 6
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N-(4-(2-((4-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide

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